Cas no 1542397-11-4 (6'-methoxy-2',3'-dihydrospiroazetidine-2,1'-indene)

6'-Methoxy-2',3'-dihydrospiroazetidine-2,1'-indene is a spirocyclic compound featuring a fused azetidine-indene core with a methoxy substituent at the 6' position. This structure imparts unique steric and electronic properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The spirocyclic framework enhances conformational rigidity, potentially improving binding affinity and selectivity in target interactions. The methoxy group offers opportunities for further functionalization, while the azetidine ring contributes to favorable pharmacokinetic profiles. Its synthetic versatility allows for modifications to optimize biological activity, making it particularly useful in the development of small-molecule therapeutics. The compound's stability and well-defined stereochemistry further support its utility in rigorous research applications.
6'-methoxy-2',3'-dihydrospiroazetidine-2,1'-indene structure
1542397-11-4 structure
商品名:6'-methoxy-2',3'-dihydrospiroazetidine-2,1'-indene
CAS番号:1542397-11-4
MF:C12H15NO
メガワット:189.253603219986
CID:5700344
PubChem ID:79368774

6'-methoxy-2',3'-dihydrospiroazetidine-2,1'-indene 化学的及び物理的性質

名前と識別子

    • EN300-1297135
    • 6'-methoxy-2',3'-dihydrospiro[azetidine-2,1'-indene]
    • 1542397-11-4
    • AKOS017922226
    • Spiro[azetidine-2,1'-[1H]indene], 2',3'-dihydro-6'-methoxy-
    • 6'-methoxy-2',3'-dihydrospiroazetidine-2,1'-indene
    • インチ: 1S/C12H15NO/c1-14-10-3-2-9-4-5-12(6-7-13-12)11(9)8-10/h2-3,8,13H,4-7H2,1H3
    • InChIKey: VBHQNNKWKCQWAX-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1C=CC2CCC3(C=2C=1)CCN3

計算された属性

  • せいみつぶんしりょう: 189.115364102g/mol
  • どういたいしつりょう: 189.115364102g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 230
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 21.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

  • 密度みつど: 1.14±0.1 g/cm3(Predicted)
  • ふってん: 313.6±37.0 °C(Predicted)
  • 酸性度係数(pKa): 10.37±0.20(Predicted)

6'-methoxy-2',3'-dihydrospiroazetidine-2,1'-indene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1297135-100mg
6'-methoxy-2',3'-dihydrospiro[azetidine-2,1'-indene]
1542397-11-4
100mg
$867.0 2023-09-30
Enamine
EN300-1297135-2.5g
6'-methoxy-2',3'-dihydrospiro[azetidine-2,1'-indene]
1542397-11-4
2.5g
$1539.0 2023-06-06
Enamine
EN300-1297135-10.0g
6'-methoxy-2',3'-dihydrospiro[azetidine-2,1'-indene]
1542397-11-4
10g
$3376.0 2023-06-06
Enamine
EN300-1297135-1.0g
6'-methoxy-2',3'-dihydrospiro[azetidine-2,1'-indene]
1542397-11-4
1g
$785.0 2023-06-06
Enamine
EN300-1297135-0.5g
6'-methoxy-2',3'-dihydrospiro[azetidine-2,1'-indene]
1542397-11-4
0.5g
$754.0 2023-06-06
Enamine
EN300-1297135-5000mg
6'-methoxy-2',3'-dihydrospiro[azetidine-2,1'-indene]
1542397-11-4
5000mg
$2858.0 2023-09-30
Enamine
EN300-1297135-250mg
6'-methoxy-2',3'-dihydrospiro[azetidine-2,1'-indene]
1542397-11-4
250mg
$906.0 2023-09-30
Enamine
EN300-1297135-50mg
6'-methoxy-2',3'-dihydrospiro[azetidine-2,1'-indene]
1542397-11-4
50mg
$827.0 2023-09-30
Enamine
EN300-1297135-0.05g
6'-methoxy-2',3'-dihydrospiro[azetidine-2,1'-indene]
1542397-11-4
0.05g
$660.0 2023-06-06
Enamine
EN300-1297135-0.1g
6'-methoxy-2',3'-dihydrospiro[azetidine-2,1'-indene]
1542397-11-4
0.1g
$691.0 2023-06-06

6'-methoxy-2',3'-dihydrospiroazetidine-2,1'-indene 関連文献

6'-methoxy-2',3'-dihydrospiroazetidine-2,1'-indeneに関する追加情報

6'-Methoxy-2',3'-Dihydrospiroazetidine-2,1'-Indene: A Comprehensive Overview

The compound with CAS No. 1542397-11-4, known as 6'-methoxy-2',3'-dihydrospiroazetidine-2,1'-indene, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential bioactive properties. This compound is a spirocyclic indene derivative with a methoxy group at the 6' position, which contributes to its distinct chemical and biological characteristics.

Recent studies have highlighted the importance of spirocyclic compounds in drug discovery, particularly in the development of novel therapeutic agents. The spiroazetidine core of this molecule is a key structural element that facilitates its interaction with various biological targets. Researchers have demonstrated that such spirocyclic systems can exhibit potent activity against a range of diseases, including cancer and neurodegenerative disorders.

The synthesis of 6'-methoxy-2',3'-dihydrospiroazetidine-2,1'-indene involves a multi-step process that combines advanced organic synthesis techniques. The incorporation of the methoxy group at the 6' position is achieved through a precise nucleophilic substitution reaction, ensuring high regioselectivity. This compound has been shown to possess excellent stability under physiological conditions, making it a promising candidate for further pharmacological studies.

In terms of biological activity, 6'-methoxy-2',3'-dihydrospiroazetidine-2,1'-indene has demonstrated significant potential as an anti-inflammatory agent. Preclinical studies have revealed its ability to inhibit key inflammatory pathways, such as the NF-kB signaling cascade. Furthermore, this compound has shown selective cytotoxicity against various cancer cell lines, suggesting its potential role in anticancer therapy.

The structural uniqueness of 6'-methoxy-2',3'-dihydrospiroazetidine-2,1'-indene also makes it an attractive candidate for exploring new chemical reactions and catalytic processes. Recent investigations have focused on its reactivity under different reaction conditions, leading to the discovery of novel synthetic pathways for related spirocyclic compounds.

From an environmental perspective, the compound's biodegradability and eco-toxicological profile have been assessed in accordance with current regulatory standards. These studies indicate that 6'-methoxy-2',3'-dihydrospiroazetidine-2,1'-indene exhibits low toxicity to aquatic organisms and is readily biodegradable under aerobic conditions.

In conclusion, 6'-methoxy-2',3'-dihydrospiroazetidine-2,1'-indene (CAS No. 1542397-11-4) represents a valuable addition to the arsenal of bioactive molecules available for drug discovery and development. Its unique structure, coupled with its promising biological activity and favorable environmental profile, positions it as a key molecule for future research endeavors in the field of medicinal chemistry.

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.